N-(4-chloro-2-vinyl-phenyl)-acetamide
Description
N-(4-Chloro-2-Vinyl-Phenyl)-Acetamide is a substituted acetamide compound characterized by a chloro group at the para position and a vinyl group at the ortho position of the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse pharmacological and chemical applications.
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
N-(4-chloro-2-ethenylphenyl)acetamide |
InChI |
InChI=1S/C10H10ClNO/c1-3-8-6-9(11)4-5-10(8)12-7(2)13/h3-6H,1H2,2H3,(H,12,13) |
InChI Key |
ZDKRJOXOBZFZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloro-Substituted Acetamides
- N-(3-Chloro-4-Hydroxyphenyl)-Acetamide (Compound 4): Isolated from Agriophyllum squarrosum, this derivative features a chloro group at the meta position and a hydroxyl group at the para position.
- N-(4-Chloro-2-(Trifluoromethyl)Phenyl)-Acetamide : The trifluoromethyl group at the ortho position enhances lipophilicity and metabolic stability compared to the vinyl group in the target compound. Such modifications are critical in optimizing pharmacokinetic profiles for drug candidates .
Vinyl and Heterocyclic Modifications
- 2-Azido-N-(4-Fluorophenyl)-Acetamide : The azido group introduces reactivity for click chemistry applications, while the fluorophenyl moiety improves membrane permeability. The vinyl group in the target compound may offer similar advantages in conjugation reactions or polymer chemistry .
- N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-Pyridazin-1-yl]-Acetamide : This compound demonstrates mixed FPR1/FPR2 agonist activity, highlighting how heterocyclic appendages (e.g., pyridazine) can diversify pharmacological targets compared to simple vinyl-substituted acetamides .
Pharmacological Activity Comparison
Enzyme Inhibition
- MAO-B and BChE Inhibitors: Triazole-benzothiazole acetamides (e.g., (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) exhibit dual inhibition of MAO-B (IC₅₀: 0.028 µM) and BChE. The chloro-vinyl substitution in the target compound may similarly influence enzyme binding but requires empirical validation .
- AChE Inhibitors: Naphthoquinone-aryltriazole acetamides show sub-micromolar AChE inhibition. The vinyl group’s planar structure in N-(4-Chloro-2-Vinyl-Phenyl)-Acetamide could enhance π-π stacking with aromatic residues in AChE’s active site .
Antimicrobial and Antifungal Activity
- Gram-Positive Bacteria : Compounds 47 and 48 (2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide and derivatives) exhibit potent activity against Staphylococcus aureus (MIC: <1 µg/mL). The chloro-vinyl substitution may lack the sulfonyl-piperazine moiety critical for this activity .
- Antifungal Agents : Compound 50 (2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide) shows efficacy against Candida albicans. Structural divergence suggests the target compound may require additional hydrophilic groups for similar activity .
Anticancer Activity
- Quinazoline-Sulfonyl Acetamides: Compounds 38–40 (e.g., N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) inhibit HCT-116 and MCF-7 cell lines (IC₅₀: 1–5 µM).
Structural and Crystallographic Insights
Crystal Packing and Substituent Effects
- N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-Acetamide : Meta-substitution with electron-withdrawing groups (e.g., Cl) induces planar conformations and tight crystal packing. The para-chloro and ortho-vinyl groups in the target compound may disrupt symmetry, leading to polymorphic variations .
- 2-Chloro-N-(4-Sulfamoyl-Phenyl)-Acetamide : The sulfamoyl group facilitates hydrogen bonding in the crystal lattice, whereas the vinyl group in the target compound may promote van der Waals interactions .
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